Cas no 2172179-76-7 (4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl backbone and carboxyl-terminated side chain enhance structural rigidity and facilitate conjugation, making it valuable for constructing constrained peptide architectures. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly useful in medicinal chemistry for developing peptide-based therapeutics with improved metabolic stability and target binding affinity. Its well-defined reactivity and stability under synthesis conditions make it a reliable intermediate for researchers working on complex peptidomimetics and bioactive peptide design.
4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid structure
2172179-76-7 structure
Product name:4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid
CAS No:2172179-76-7
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:5999920
PubChem ID:165534176

4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid
    • EN300-1569335
    • 2172179-76-7
    • 4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
    • インチ: 1S/C27H32N2O5/c1-2-29(13-7-12-26(31)32)25(30)16-18-14-19(15-18)28-27(33)34-17-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,18-19,24H,2,7,12-17H2,1H3,(H,28,33)(H,31,32)
    • InChIKey: YPHMSCZXLXCZST-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(N(CC)CCCC(=O)O)=O)C1)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 700
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 95.9Ų

4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1569335-1.0g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
1g
$3368.0 2023-06-05
Enamine
EN300-1569335-10.0g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
10g
$14487.0 2023-06-05
Enamine
EN300-1569335-0.1g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1569335-100mg
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
100mg
$2963.0 2023-09-24
Enamine
EN300-1569335-250mg
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
250mg
$3099.0 2023-09-24
Enamine
EN300-1569335-2.5g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1569335-0.25g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1569335-5.0g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
5g
$9769.0 2023-06-05
Enamine
EN300-1569335-0.05g
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1569335-500mg
4-{N-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}butanoic acid
2172179-76-7
500mg
$3233.0 2023-09-24

4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid 関連文献

4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acidに関する追加情報

Comprehensive Analysis of 4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid (CAS No. 2172179-76-7)

The compound 4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid (CAS No. 2172179-76-7) is a highly specialized organic molecule with significant applications in peptide synthesis and medicinal chemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to safeguard amino acids during chemical reactions. The inclusion of a cyclobutyl ring and a butanoic acid moiety further enhances its utility in designing bioactive molecules, making it a valuable intermediate for researchers.

In recent years, the demand for Fmoc-protected amino acid derivatives like this compound has surged due to their role in developing peptide-based therapeutics. With the rise of personalized medicine and targeted drug delivery systems, researchers are increasingly focusing on peptide modification and conjugation techniques. The unique structural attributes of 4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid allow for precise control over peptide properties, such as stability, solubility, and bioavailability.

One of the most searched questions in the field is: "How does Fmoc protection enhance peptide synthesis?" The answer lies in the compound's ability to prevent unwanted side reactions during the elongation of peptide chains. The Fmoc group can be selectively removed under mild basic conditions, ensuring high yields and purity in the final product. This feature is particularly critical in the synthesis of complex peptides, such as those used in cancer immunotherapy and antimicrobial agents.

Another hot topic in the scientific community is the exploration of cyclic peptide scaffolds for drug discovery. The cyclobutyl ring in this compound offers conformational rigidity, which can improve binding affinity to biological targets. This has led to increased interest in 4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid as a building block for macrocyclic drugs, a class of therapeutics gaining traction due to their enhanced metabolic stability and target specificity.

From an industrial perspective, the scalability of synthesizing this compound is a key consideration. Advanced techniques like flow chemistry and microwave-assisted synthesis have been employed to optimize its production, addressing common challenges such as reaction time and yield. These innovations align with the growing emphasis on green chemistry and sustainable manufacturing practices in the pharmaceutical sector.

In summary, 4-{N-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid (CAS No. 2172179-76-7) represents a cutting-edge tool for peptide chemists and drug developers. Its versatility in peptide conjugation, combined with its relevance to emerging therapeutic trends, positions it as a critical component in modern biomedical research. As the field continues to evolve, this compound is likely to play an even more prominent role in the development of next-generation therapeutics.

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